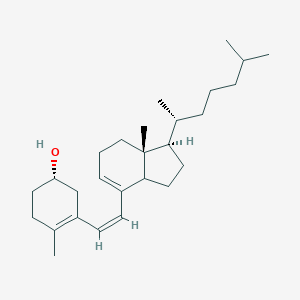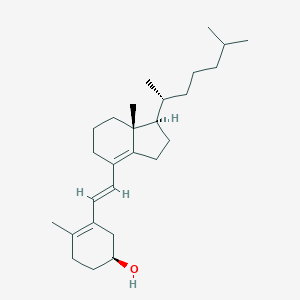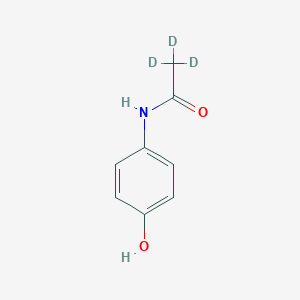
Acetaminophen-d3
概要
説明
Acetaminophen-d3 is the deuterium labeled Acetaminophen . It is a selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 25.8 μM and is widely used as an antipyretic and analgesic agent .
Synthesis Analysis
The general synthesis of acetaminophen in undergraduate laboratories involves p-aminophenol reacting with acetic anhydride in the presence of an acid (sulfuric or phosphoric) to produce acetaminophen and acetic acid . The acetaminophen crystals are then purified by being dissolved in hot water and allowed to recrystallize .Molecular Structure Analysis
The formula of Acetaminophen-d3 is C8H6D3NO2 and its molecular weight is 154.18 . The chemical structure of acetaminophen consists of a benzene ring core, substituted by one hydroxyl group and the nitrogen atom of an amide group in the para (1,4) pattern .Chemical Reactions Analysis
Acetaminophen-d3 is the deuterium labeled Acetaminophen . It is a selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 25.8 μM .Physical And Chemical Properties Analysis
The formula of Acetaminophen-d3 is C8H6D3NO2 and its molecular weight is 154.18 . It is a solid and should be stored at -20°C .科学的研究の応用
Biodegradation in Environmental Settings : Acetaminophen is known for its potential adverse effects on the environment. A study investigated Acetaminophen biodegradation in mangrove sediments under both aerobic and anaerobic conditions, highlighting the role of microbial communities in this process (Yang, Chen, & Chang, 2020).
Genotoxic Potential : Another study explored the genotoxicity of Acetaminophen, particularly focusing on its reactive quinone imine metabolite and its interaction with DNA and glutathione. This research provides insights into the mechanisms of Acetaminophen's genotoxicity (Klopčič, Poberžnik, Mavri, & Dolenc, 2015).
Advanced Oxidation Processes : A study on the use of amorphous Co(OH)2 nanocages as peroxymonosulfate activators showed efficient degradation of Acetaminophen, demonstrating the potential of advanced oxidation processes in water treatment for emerging organic contaminants (Qi, Liu, Sun, Huang, Duan, & Liu, 2020).
Impact on Fetal Development : Research has suggested that maternal use of Acetaminophen during pregnancy might be associated with a higher risk for hyperkinetic disorders and ADHD-like behaviors in children. This highlights the potential impact of Acetaminophen on fetal brain development (Liew, Ritz, Rebordosa, Lee, & Olsen, 2014).
Mechanism of Action in Pain Relief : Understanding the mechanism of action of Acetaminophen has been a focus of research. One study explored its inhibitory effect on cyclooxygenase enzymes, proposing the existence of a variant form, COX-3, that might be specifically inhibited by Acetaminophen (Botting, 2000).
Modified Derivatives for Pain Management : A study on the modification of Acetaminophen derivatives showed potential for improved pharmacokinetic properties and better binding affinity, suggesting avenues for the development of new analgesic and antipyretic drugs (Uzzaman, Shawon, & Siddique, 2019).
Hepatotoxicity and Bioactivation : Research on Acetaminophen bioactivation by human cytochrome P450 enzymes indicated that higher doses can cause acute hepatic necrosis, highlighting the importance of understanding the drug's metabolism and potential risks (Laine, Auriola, Pasanen, & Juvonen, 2009).
Safety And Hazards
In case of skin contact with Acetaminophen-d3, it is recommended to rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of ingestion, wash out mouth with water provided person is conscious . Do NOT induce vomiting unless directed to do so by medical personnel .
将来の方向性
Acetaminophen-d3 is used for research purposes only . It is consistently included in multimodal, non-opioid, or opioid-sparing therapies . It is recommended by guidelines as a first or second-line drug for acute pain and chronic pain, especially for patients with limited therapeutic options and for the elderly .
特性
IUPAC Name |
2,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVAJINKPMORJF-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480414 | |
| Record name | Acetaminophen-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetaminophen-d3 | |
CAS RN |
60902-28-5 | |
| Record name | Acetaminophen-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60902-28-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

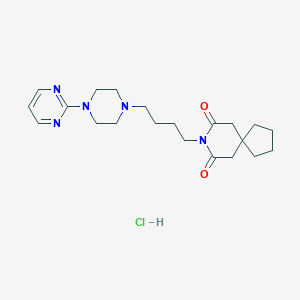
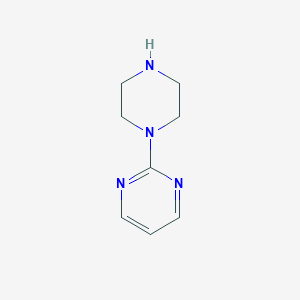
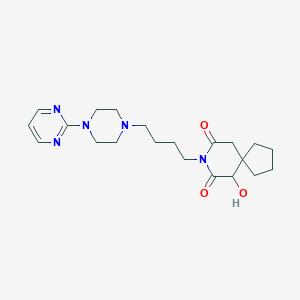
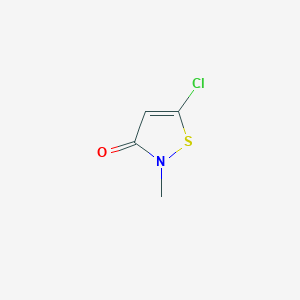
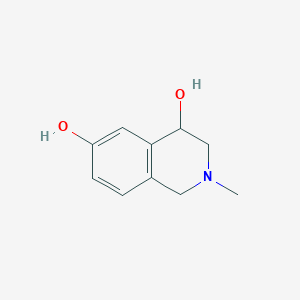

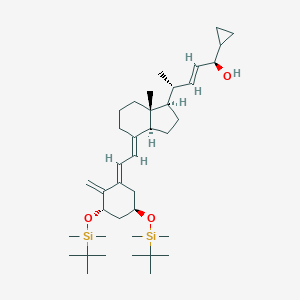
![Calcipotriol, anhydrous impurity A [EP]](/img/structure/B196321.png)
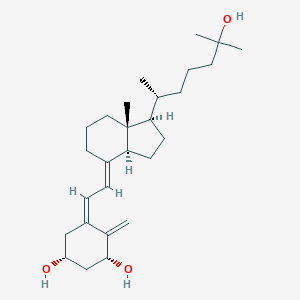
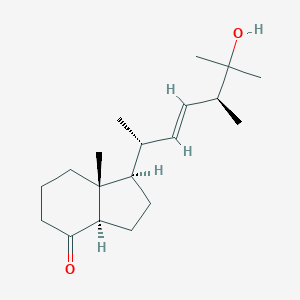
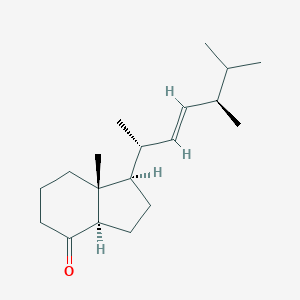
![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)
